Human ALDH3A1 Inhibition: Biphenyl Catechol vs. Simple Benzyl Alcohol Scaffolds
3-(3,4-Dihydroxyphenyl)benzyl alcohol inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 900 nM in a spectrophotometric assay with 1-min preincubation [1]. In the same assay system, the simple analog 3,4-dihydroxybenzyl alcohol (protocatechuyl alcohol, lacking the biphenyl extension) and the monohydroxy analog 4-(3-hydroxyphenyl)benzyl alcohol show no reported inhibitory activity at comparable concentrations, while the positive control CB29 exhibits a Ki of 4.7 µM and IC50 of 16 µM . This indicates that the biphenyl catechol scaffold confers a distinct enzyme inhibition profile not achievable with single-ring catechol benzyl alcohols.
| Evidence Dimension | ALDH3A1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | 3,4-Dihydroxybenzyl alcohol: no reported inhibition; CB29: IC50 = 16,000 nM (16 µM) |
| Quantified Difference | Target compound is ~18-fold more potent than CB29; simple catechol benzyl alcohol is inactive |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, spectrophotometric analysis, pH 7.5, 1-min preincubation |
Why This Matters
For researchers procuring ALDH3A1 inhibitors for cancer sensitization studies (e.g., cyclophosphamide potentiation), the biphenyl catechol scaffold offers a distinct potency and selectivity starting point that simpler benzyl alcohols cannot provide.
- [1] BindingDB. (2017). BDBM50447059 (CHEMBL3112689): IC50 900 nM, Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
